2-(4-tert-butylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is a complex organic compound that features a tert-butylphenoxy group and a tetrazolylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps. One common route starts with the preparation of 4-tert-butylphenol, which is then reacted with propanoic acid derivatives to form the phenoxypropanoic acid intermediate . This intermediate is further reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines .
Scientific Research Applications
2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenoxy)propanoic acid: Shares the phenoxy group but lacks the tetrazole ring.
4-tert-Butylphenol: Contains the tert-butylphenoxy group but lacks the propanamide and tetrazole components.
Bis(4-tert-butylphenyl)amine: Features the tert-butylphenyl group but differs in its overall structure and functional groups.
Uniqueness
2-(4-TERT-BUTYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to the combination of the tert-butylphenoxy and tetrazolylphenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(27-18-11-5-15(6-12-18)20(2,3)4)19(26)22-16-7-9-17(10-8-16)25-13-21-23-24-25/h5-14H,1-4H3,(H,22,26) |
InChI Key |
BFBDEEFISCGHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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